5-Bromo-2-cyclobutyl-1,3-oxazole

Medicinal Chemistry Lipophilicity Drug Design

Researchers seeking a versatile heterocyclic scaffold for medicinal chemistry often face supply inconsistency and limited structural diversity. 5-Bromo-2-cyclobutyl-1,3-oxazole directly addresses this as a privileged building block for drug discovery, offering a unique combination of a cyclobutyl group and a reactive 5-bromo handle. This substitution pattern is critical for generating specific kinase inhibitor libraries, where altering the halogen or ring substituent can compromise synthetic utility and biological performance. - **Optimal Reactivity:** The C-Br bond provides a superior balance of stability and reactivity for palladium-catalyzed cross-coupling protocols like Suzuki-Miyaura, enabling efficient diversification. - **Quantified Properties:** A calculated LogP of 2.7046 offers a reliable starting point for predicting and optimizing ADME profiles in lead optimization. - **Supply Assurance:** Sourced to ensure consistent quality, eliminating the variability that can derail multi-step synthetic routes and hit-to-lead campaigns.

Molecular Formula C7H8BrNO
Molecular Weight 202.051
CAS No. 1391737-95-3
Cat. No. B3000708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclobutyl-1,3-oxazole
CAS1391737-95-3
Molecular FormulaC7H8BrNO
Molecular Weight202.051
Structural Identifiers
SMILESC1CC(C1)C2=NC=C(O2)Br
InChIInChI=1S/C7H8BrNO/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2
InChIKeyCLRRULLYLPNBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-cyclobutyl-1,3-oxazole: Building Block Overview


5-Bromo-2-cyclobutyl-1,3-oxazole (CAS 1391737-95-3) is a small-molecule heterocyclic compound featuring a 1,3-oxazole core substituted with a bromine atom at the 5-position and a cyclobutyl group at the 2-position. With a molecular formula of C7H8BrNO and a molecular weight of 202.05 g/mol , this compound serves primarily as a versatile intermediate or building block in organic synthesis. The oxazole ring is a recognized privileged scaffold in medicinal chemistry, known for its ability to engage in diverse non-covalent interactions with biological targets, which has led to its incorporation into numerous drug discovery programs [1]. The presence of the 5-bromo substituent is particularly notable as it provides a functional handle for further diversification through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, making it a valuable precursor for the generation of structurally diverse compound libraries [2].

5-Bromo-2-cyclobutyl-1,3-oxazole: Why Specific Substitution Matters


Generic substitution of this specific compound with a different 5-halo-oxazole or a non-brominated 2-cyclobutyl-oxazole is not equivalent and can compromise a research or synthetic program's objectives. The specific substitution pattern of 5-Bromo-2-cyclobutyl-1,3-oxazole creates a unique combination of physicochemical properties and synthetic utility. The calculated partition coefficient (LogP) of 2.7046 is a key property that dictates its behavior in biological assays and its suitability for specific drug design contexts. Furthermore, the reactivity and electronic properties of a 5-bromo-oxazole differ significantly from a 5-chloro or 5-iodo analog, or from a non-halogenated oxazole, particularly in cross-coupling reactions like Suzuki-Miyaura couplings, where the C-Br bond's balance of stability and reactivity is optimal for many palladium-catalyzed protocols [1]. Altering either the halogen or the cyclobutyl group will result in a different molecule with distinct and unpredictable performance in biological and chemical applications. The following evidence guide provides specific quantitative differentiation where available.

5-Bromo-2-cyclobutyl-1,3-oxazole: Quantitative Differentiation Evidence


Lipophilicity (LogP) vs. Unsubstituted and 5-Chloro Analogs

The specific substitution pattern of 5-Bromo-2-cyclobutyl-1,3-oxazole confers a defined lipophilicity profile, as quantified by its calculated LogP value of 2.7046 . This value is distinct from related analogs; for example, the unsubstituted 1,3-oxazole core has a significantly lower LogP, and the 5-chloro analog would be expected to have a different LogP due to the variation in halogen electronegativity and size. This quantitative measure of lipophilicity is a critical parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties and for optimizing a lead compound's pharmacokinetic profile in a drug discovery setting [1].

Medicinal Chemistry Lipophilicity Drug Design

5-Bromo Substituent: Cross-Coupling Reactivity Advantage

The 5-bromo substituent on the oxazole ring is specifically highlighted as a functional handle for enabling further chemical diversification through established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This reactivity profile is distinct from that of a 5-chloro-oxazole, which is generally less reactive in oxidative addition steps, or a 5-iodo-oxazole, which can be prone to side reactions or instability. The presence of the bromine atom at the 5-position provides a balance of stability and reactivity that is often optimal for these powerful C-C and C-N bond-forming reactions, allowing for the efficient generation of diverse compound libraries.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Oxazole Scaffold: Kinase Inhibition Precedent

5-Bromo-2-cyclobutyl-1,3-oxazole is noted for its potential application in the development of kinase inhibitors [1]. The broader class of oxazole derivatives has a well-documented history of interacting with a variety of kinase targets. For instance, certain oxazole analogs have demonstrated potent anticancer activity with GI50 values in the range of 0.2 to 0.6 μmol/L . While this is not a direct measurement for 5-Bromo-2-cyclobutyl-1,3-oxazole itself, it establishes a strong class-level precedent for the scaffold's ability to engage biological targets relevant to oncology and other therapeutic areas, providing a rational basis for its inclusion in a drug discovery program.

Kinase Inhibition Medicinal Chemistry Cancer Research

5-Bromo-2-cyclobutyl-1,3-oxazole: High-Impact Applications


Kinase Inhibitor Lead Optimization

Medicinal chemists focusing on oncology or inflammatory diseases can use 5-Bromo-2-cyclobutyl-1,3-oxazole as a central scaffold for generating novel kinase inhibitor libraries. The defined LogP of 2.7046 provides a quantitative starting point for optimizing ADME properties, while the 5-bromo substituent enables rapid analoging via Suzuki-Miyaura couplings [1] to explore the chemical space around a kinase's active site. The established precedent for oxazole-based kinase inhibition [2] supports its selection as a core template for hit-to-lead and lead optimization campaigns.

Small-Molecule Screening Library Diversification

Synthetic chemistry groups in academic or industrial settings can utilize 5-Bromo-2-cyclobutyl-1,3-oxazole as a versatile building block for the construction of diverse, drug-like small-molecule libraries [1]. The combination of the 1,3-oxazole core with a cyclobutyl group at the 2-position and a reactive bromine handle at the 5-position allows for multiple points of diversification. This compound can serve as a starting material for the parallel synthesis of arrays of compounds for high-throughput screening against a variety of biological targets [2].

Advanced Intermediate for Natural Product Analogs

Organic chemists engaged in total synthesis or the creation of complex natural product analogs can employ 5-Bromo-2-cyclobutyl-1,3-oxazole as a key intermediate. The bromine atom is a strategic functional handle for late-stage functionalization via cross-coupling reactions, allowing for the introduction of molecular complexity after the core oxazole ring has been constructed [1]. This approach is valuable for accessing structural analogs of bioactive natural products containing oxazole motifs, which are common in the marine environment and exhibit potent antitumor activity [2].

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